7-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H22ClN5O3S and its molecular weight is 447.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that xanthine derivatives, which this compound is, are known for their diverse pharmaceutical applications such as cyclic nucleotide phosphodiesterase inhibition and antagonization of adenosine receptor .
Mode of Action
Based on its structural similarity to xanthine derivatives, it may interact with its targets by inhibiting cyclic nucleotide phosphodiesterase and antagonizing adenosine receptors . This can lead to a variety of effects, including anti-inflammatory, anti-microbial, anti-oxidant, and anti-tumor activities .
Biochemical Pathways
Given its potential role as a phosphodiesterase inhibitor and adenosine receptor antagonist, it may affect pathways related to cyclic nucleotide signaling and adenosine-mediated responses .
Pharmacokinetics
It is generally important for compounds to have a clogp value less than 4 and a molecular weight less than 400 to maintain drug-likeness during lead optimization .
Result of Action
Based on its potential pharmacological activities, it may have anti-inflammatory, anti-microbial, anti-oxidant, and anti-tumor effects .
Properties
IUPAC Name |
7-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c1-23-18-17(19(28)24(2)20(23)29)26(12-22-18)11-16(27)25-8-7-15(30-10-9-25)13-5-3-4-6-14(13)21/h3-6,12,15H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCMOMPCKGYBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCC(SCC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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